SPhos Pd G3

描述

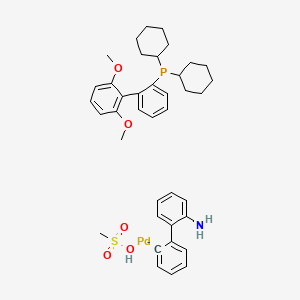

SPhos Pd G3, also known as (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl) [2-(2’-amino-1,1’-biphenyl)]palladium (II) methanesulfonate, is a third-generation Buchwald precatalyst. This compound is widely used in cross-coupling reactions for the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, carbon-fluorine, carbon-trifluoromethyl, and carbon-sulfur bonds. It is known for its air, moisture, and thermal stability, as well as its high solubility in a wide range of common organic solvents .

准备方法

The synthesis of SPhos Pd G3 involves several organic synthesis steps, including the synthesis of reactants, the synthesis of ligands, and the complexation reaction of ligands with palladium. The general synthetic route is as follows :

- Synthesis of 2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl.

- Reaction of the synthesized compound with 2’-amino-1,1’-biphenyl-2-yl to form the SPhos ligand.

- Complexation of the SPhos ligand with palladium (II) salt to obtain this compound.

化学反应分析

SPhos Pd G3 is primarily used as a catalyst in various cross-coupling reactions, including :

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl halides and organoboron compounds.

Buchwald-Hartwig Cross Coupling: Formation of carbon-nitrogen bonds.

Heck Reaction: Formation of carbon-carbon bonds between alkenes and aryl halides.

Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl halides.

Stille Coupling: Formation of carbon-carbon bonds between organotin compounds and aryl halides.

Hiyama Coupling: Formation of carbon-carbon bonds between organosilicon compounds and aryl halides.

Common reagents used in these reactions include aryl halides, organoboron compounds, organotin compounds, and organosilicon compounds. The major products formed are typically biaryl compounds, amines, and other functionalized organic molecules.

科学研究应用

SPhos Pd G3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Used as a catalyst in various organic synthesis reactions to form complex molecules.

Biology: Utilized in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Employed in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

作用机制

The mechanism of action of SPhos Pd G3 involves several key steps in the catalytic cycle :

Catalyst Activation: Generation of the active palladium (0) species.

Oxidative Addition: Insertion of the palladium into the carbon-halogen bond of the aryl halide.

Transmetalation: Transfer of the organic group from the organoboron, organotin, or organosilicon compound to the palladium center.

Reductive Elimination: Formation of the carbon-carbon or carbon-heteroatom bond and regeneration of the palladium (0) species.

相似化合物的比较

SPhos Pd G3 is part of a family of third-generation Buchwald precatalysts, which also includes compounds such as XPhos Pd G3, RuPhos Pd G3, and BrettPhos Pd G3 . These compounds share similar structures and catalytic properties but differ in their ligand frameworks, which can influence their reactivity and selectivity in various reactions. This compound is unique in its ability to efficiently form a wide range of carbon-carbon and carbon-heteroatom bonds under mild conditions, making it a versatile and valuable catalyst in organic synthesis.

生物活性

SPhos Pd G3 is a third-generation palladium precatalyst that has garnered significant attention in the field of synthetic organic chemistry due to its remarkable catalytic properties, particularly in cross-coupling reactions. This article delves into the biological activity associated with this compound, highlighting its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound is characterized by its empirical formula and a molecular weight of 780.26 g/mol. It exhibits high stability in air and moisture, making it suitable for various organic reactions. Its primary role is as a catalyst in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and other bonds through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions .

The catalytic mechanism of this compound involves the generation of an active palladium(0) species from the precatalyst. This process typically includes:

- Activation : The deprotection of the G3 precatalyst results in the formation of a Pd-amido complex.

- Reductive Elimination : This complex then undergoes reductive elimination to yield the active palladium(0) catalyst, which can engage with substrates in cross-coupling reactions .

Applications in Biological Research

This compound is not only pivotal in synthetic chemistry but also plays a crucial role in biological applications, particularly in drug development and bioconjugation processes. Its ability to facilitate the synthesis of complex organic molecules makes it invaluable for producing biologically active compounds.

Case Studies

-

Enantioselective Synthesis of Azamerone :

- Objective : To synthesize azamerone, a natural product with potential medicinal properties.

- Findings : this compound was instrumental in forming specific Csp³-Csp² bonds necessary for constructing this complex molecule. The reaction conditions optimized with this compound yielded high selectivity and efficiency, demonstrating its utility in pharmaceutical applications.

-

Protein Biotinylation :

- Objective : To explore the use of this compound in chemoproteomic applications.

- Findings : In studies involving protein labeling, this compound exhibited robust performance, enabling effective biotinylation of proteins under physiological conditions. This capability highlights its potential in developing targeted therapies and understanding protein interactions .

Comparative Performance

The effectiveness of this compound can be compared with other palladium catalysts in various reactions:

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Suzuki-Miyaura | >80 | Physiological pH |

| P(t-Bu)₃ | Suzuki-Miyaura | 73 | Requires higher base loading |

| DavePhos Pd G3 | Protein biotinylation | 68 | Physiological conditions |

| sSPhos | General coupling | 82 | Presence of glutathione |

This table illustrates that this compound consistently outperforms other catalysts in terms of yield and efficiency under similar conditions, underscoring its advantages in biological applications .

属性

IUPAC Name |

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35O2P.C12H10N.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORCBDDABBDSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H49NO5PPdS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445085-82-4 | |

| Record name | dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes SPhos Pd G3 a suitable catalyst for controlled polymerization, particularly in the context of Suzuki-Miyaura catalyst-transfer polymerization (SCTP)?

A1: this compound demonstrates exceptional performance in SCTP due to its unique characteristics. Firstly, its structure, featuring the bulky and electron-rich dialkylbiarylphosphine ligand SPhos, facilitates a fast initiation process, crucial for achieving controlled polymerization. [, ] This rapid initiation ensures that most polymer chains begin growing simultaneously, leading to a narrower molecular weight distribution. Secondly, this compound demonstrates excellent catalyst-transfer ability, efficiently moving from the end of a growing polymer chain to the incoming monomer. [] This seamless transfer is vital for maintaining the "living" nature of the polymerization, enabling control over molecular weight and facilitating the synthesis of block copolymers.

Q2: How does the choice of boronate monomer impact the effectiveness of SCTP using this compound?

A2: The research highlights the significant influence of boronate monomer selection on SCTP's success when employing this compound. [, ] While traditional pinacol boronates exhibit fast propagation rates, they can also lead to undesirable side reactions like protodeboronation, limiting control over polymerization, particularly for high molecular weight polymers. The studies demonstrate that incorporating N-methylimidodiacetic acid (MIDA)-boronates, characterized by their slower, controlled hydrolysis, significantly improves the control over polymerization. [] This slower hydrolysis effectively suppresses protodeboronation, enabling the synthesis of well-defined polymers with higher molecular weights and narrower dispersity. Furthermore, manipulating the reactivity difference between pinacol and MIDA-boronates allows for the innovative "one-shot" block copolymerization strategy. [, ] This technique exploits the fast-propagating nature of pinacol boronates and the controlled hydrolysis of MIDA-boronates to synthesize block copolymers in a single reaction, simplifying the synthetic procedure.

- Lee, S., et al. (2019). A Rational Design of Highly Controlled Suzuki-Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis of Polythiophenes and Their Block Copolymers: Marriage of Palladacycle Precatalysts with MIDA-Boronates. Journal of the American Chemical Society, 141(48), 19089–19097.

- Lee, S., et al. (2021). Universal Suzuki-Miyaura Catalyst-Transfer Polymerization for Precision Synthesis of Strong Donor/Acceptor-Based Conjugated Polymers and Their Sequence Engineering. Journal of the American Chemical Society, 143(4), 2220–2230.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。